![molecular formula C10H12BrFN2O2 B1522716 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene CAS No. 1150114-26-3](/img/structure/B1522716.png)
5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene
Overview
Description
5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene, also known as 5-BTFNB, is an organic compound with a unique combination of bromine, tertiary amine, and fluoro functional groups . It has a molecular weight of 291.12 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene is C10H12BrFN2O2 . The InChI code is 1S/C10H12BrFN2O2/c1-10(2,3)13-8-5-7(12)6(11)4-9(8)14(15)16/h4-5,13H,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.12 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Electrochemical Studies
Research on similar compounds to 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene has focused on electrochemical processes. For instance, the electrochemical reduction of 2-nitrobromobenzene in acetonitrile has been explored, highlighting the importance of such reactions in understanding electron transfer processes and reaction mechanisms in various solvents (Barnes et al., 2011).
Electron Transfer in Nitroxide Radicals
Another study examined the electron-transfer rate constants of nitroxide derivatives, which are structurally related to 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene. This research is important for understanding the potential of these compounds as high power-rate electrode-active materials (Suga et al., 2004).
Polymer Solar Cells Enhancement
The addition of compounds like 1-Bromo-4-Nitrobenzene to polymer solar cells (PSCs) has been shown to improve device performance significantly. This suggests potential applications of 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene in enhancing the efficiency of solar energy devices (Fu et al., 2015).
Synthesis and Chemical Reactions
Research on the palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives, including those similar to 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene, provides insights into synthetic routes and the reactivity of these compounds. This has implications for developing new organic synthesis methods (Cargill et al., 2010).
Hyperbranched Polymers
Compounds structurally related to 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene have been used in the synthesis of hyperbranched polymers. This indicates potential applications in material science and polymer chemistry (Uhrich et al., 1992).
Functionalization of Materials
Studies involving the functionalization of materials with diazonium salts, including those similar to 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene, have been conducted. This research is crucial for the development of new materials with specific properties (Actis et al., 2008).
Safety and Hazards
Mechanism of Action
- Phenylboronic acid contains a phenyl substituent and two hydroxyl groups attached to boron .
- Its primary targets are various chemical processes, particularly Suzuki–Miyaura (SM) cross-coupling reactions .
- In SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, transferring them from boron to palladium .
- Subsequently, transmetalation occurs, transferring nucleophilic organic groups from boron to palladium .
- Downstream effects involve the formation of carbon–carbon bonds, enabling the synthesis of complex organic molecules .
- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability during synthesis .
- Environmental factors influence the efficacy and stability of Phenylboronic acid:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
4-bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)13-8-5-7(12)6(11)4-9(8)14(15)16/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIZDZRAOLNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675098 | |
Record name | 4-Bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-26-3 | |
Record name | Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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